5-Hydroxyisoindoline-1,3-dione

Catalog No.
S1911157
CAS No.
50727-06-5
M.F
C8H5NO3
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxyisoindoline-1,3-dione

CAS Number

50727-06-5

Product Name

5-Hydroxyisoindoline-1,3-dione

IUPAC Name

5-hydroxyisoindole-1,3-dione

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12)

InChI Key

NHXFINXXELODNV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C(=O)NC2=O

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)NC2=O
  • Chemical Structure and Properties

    5-Hydroxyisoindoline-1,3-dione belongs to a class of compounds known as hydantoins. Hydantoins possess a five-membered ring structure with two carbonyl groups (C=O) and a nitrogen atom. The presence of the hydroxyl group (OH) on the fifth carbon position further modifies the chemical properties of 5-Hydroxyisoindoline-1,3-dione. Understanding these properties is crucial for researchers to explore potential applications [].

  • Availability

    Several chemical suppliers offer 5-Hydroxyisoindoline-1,3-dione, indicating its potential use in various research fields [, , ].

  • Limited Literature

    A search for scientific publications specifically focusing on 5-Hydroxyisoindoline-1,3-dione yielded few results. This suggests the research on this compound might be in its early stages or not yet widely published.

Further Exploration:

Given the limited information on specific research applications, here are some potential areas where 5-Hydroxyisoindoline-1,3-dione could be investigated:

  • Medicinal Chemistry

    Due to the presence of the hydantoin ring structure, 5-Hydroxyisoindoline-1,3-dione might be explored for its potential biological activity. Many hydantoin derivatives possess various medicinal properties, including anticonvulsant, anti-tumor, and antibiotic effects [].

  • Organic Synthesis

    The unique structure of 5-Hydroxyisoindoline-1,3-dione could be of interest for synthetic organic chemists. Researchers might explore its reactivity and use it as a building block for the synthesis of more complex molecules.

  • Material Science

    The properties of 5-Hydroxyisoindoline-1,3-dione, such as its ring structure and functional groups, could be of interest for material scientists. They might investigate its potential applications in polymers or other materials.

5-Hydroxyisoindoline-1,3-dione is a chemical compound characterized by its unique structure, which consists of an isoindoline core with a hydroxyl group and a dione functional group. Its molecular formula is C8H5NO3C_8H_5NO_3 and it has a molecular weight of approximately 163.13 g/mol. This compound is recognized for its potential biological activities and applications in medicinal chemistry and organic synthesis .

The chemical reactivity of 5-Hydroxyisoindoline-1,3-dione primarily involves nucleophilic substitutions and condensation reactions. Notably, it can participate in the formation of various derivatives through reactions with amines or other nucleophiles. For example, it can react with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like triethylamine to yield more complex isoindoline derivatives .

Research indicates that 5-Hydroxyisoindoline-1,3-dione exhibits significant biological activity, particularly as a potential ligand for dopamine receptors. Studies have shown that derivatives of isoindoline compounds can interact with the human dopamine receptor D2, suggesting implications in treating conditions such as Parkinson's disease . Furthermore, some studies have indicated its potential anti-Alzheimer effects through inhibition of acetylcholinesterase activity .

Several synthesis methods for 5-Hydroxyisoindoline-1,3-dione have been documented:

  • Condensation Reactions: One common method involves the reaction of 3-aminopiperidine-2,6-dione with 4-hydroxyphthalic acid under elevated temperatures (around 120 °C) in an organic solvent like acetic acid .
  • Solventless Techniques: Recent advancements have introduced greener synthesis methods that utilize solventless conditions to enhance yield and reduce environmental impact .
  • Protecting Group Strategies: Various protecting groups can be employed during synthesis to facilitate the formation of desired derivatives without unwanted side reactions .

5-Hydroxyisoindoline-1,3-dione has several notable applications:

  • Pharmaceutical Development: Its derivatives are being explored for their potential therapeutic effects in neurodegenerative diseases.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules in organic chemistry.
  • Biochemical Research: The compound is used in studies investigating receptor-ligand interactions and enzyme inhibition mechanisms .

Studies involving 5-Hydroxyisoindoline-1,3-dione focus on its interaction with biological receptors and enzymes. In silico docking studies have been employed to predict binding affinities to dopamine receptors, revealing its potential as a therapeutic agent for neurological disorders . Additionally, investigations into its inhibitory effects on acetylcholinesterase highlight its relevance in Alzheimer’s research .

5-Hydroxyisoindoline-1,3-dione shares structural similarities with several other compounds in the isoindoline family. Here are some comparable compounds:

Compound NameSimilarityKey Features
6-Hydroxy-2-methylisoindolin-1-one0.93Contains a hydroxyl group at the 6-position
4-Hydroxy-2,3-dihydroisoindol-1-one0.93Exhibits different saturation at the isoindole ring
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one0.89Isoquinoline derivative with hydroxyl substitution
5-Methoxyisoindoline-1,3-dione0.93Methoxy group substitution at the 5-position

These compounds are unique due to their distinct functional groups and positions on the isoindoline framework, which influence their biological activities and chemical properties.

XLogP3

0.8

Wikipedia

5-Hydroxyisoindoline-1,3-dione

Dates

Modify: 2023-08-16

Explore Compound Types